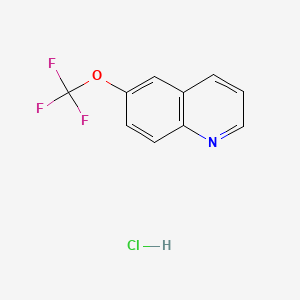

(3,5-Difluoro-4-iodophenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

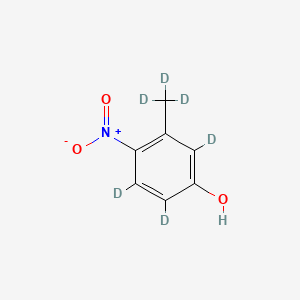

“(3,5-Difluoro-4-iodophenyl)boronic acid” is a boronic acid derivative with the molecular formula C6H4BF2IO2 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research . It is also used as a building block in the synthesis of several organic compounds .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known . For example, boronic acids can be used in Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides .

Molecular Structure Analysis

The molecular weight of “(3,5-Difluoro-4-iodophenyl)boronic acid” is 283.81 . Boronic acids have unique physicochemical and electronic characteristics . They are considered Lewis acids, having a pKa value of 4–10 .

Chemical Reactions Analysis

Boronic acids, such as “(3,5-Difluoro-4-iodophenyl)boronic acid”, can participate in various chemical reactions. For instance, they can be used in Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides . They can also be used in the preparation of compounds with this chemical group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(3,5-Difluoro-4-iodophenyl)boronic acid” include a molecular weight of 283.81 and a molecular formula of C6H4BF2IO2 . Boronic acids are considered Lewis acids, having a pKa value of 4–10 .

Applications De Recherche Scientifique

Sensing Applications

Boronic acids are increasingly utilized in diverse areas of research, including their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . Boronic acids are regularly used as cross-coupling partners in natural product syntheses .

Aerobic Oxidative Coupling with Arenes

“(3,5-Difluoro-4-iodophenyl)boronic acid” can be used as a reactant in aerobic oxidative coupling with arenes .

4. Synthesis of Inhibitors of Homoserine Transacetylase “(3,5-Difluoro-4-iodophenyl)boronic acid” can also be used in the synthesis of inhibitors of homoserine transacetylase .

Propriétés

IUPAC Name |

(3,5-difluoro-4-iodophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF2IO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFYAVLDQLEKJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)I)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF2IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Difluoro-4-iodophenyl)boronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B577514.png)

![5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B577522.png)